molecular formula C28H26N2O4 B11630967 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate

2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate

Cat. No.: B11630967
M. Wt: 454.5 g/mol
InChI Key: LXZYICYECGVWMO-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, an ethylphenyl group, and a tryptophanate moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate typically involves multiple steps, starting with the preparation of the individual components. The phenylethyl group can be synthesized through the reaction of benzyl chloride with ethyl acetate in the presence of a base. The tryptophanate moiety is derived from tryptophan, an essential amino acid, through esterification and subsequent acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethylphenyl groups, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted phenyl or ethylphenyl derivatives

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is unique due to its combination of a phenylethyl group, an ethylphenyl group, and a tryptophanate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

phenacyl 2-[(4-ethylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C28H26N2O4/c1-2-19-12-14-21(15-13-19)27(32)30-25(16-22-17-29-24-11-7-6-10-23(22)24)28(33)34-18-26(31)20-8-4-3-5-9-20/h3-15,17,25,29H,2,16,18H2,1H3,(H,30,32)

InChI Key

LXZYICYECGVWMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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